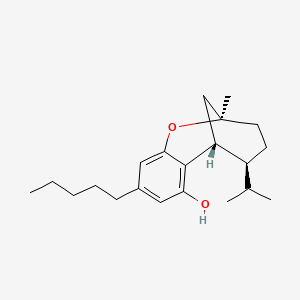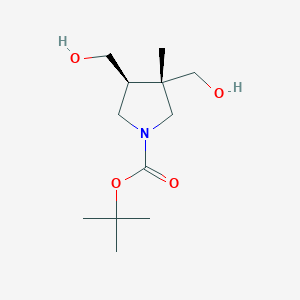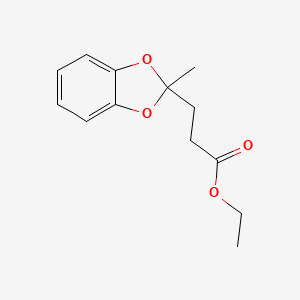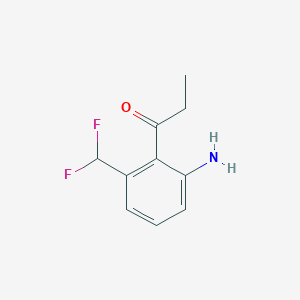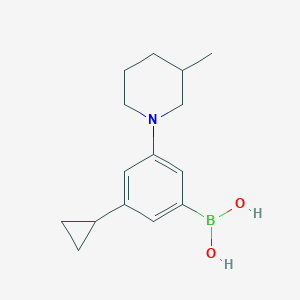
(3-Cyclopropyl-5-(3-methylpiperidin-1-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Cyclopropyl-5-(3-methylpiperidin-1-yl)phenyl)boronic acid is a boronic acid derivative with a unique structure that includes a cyclopropyl group, a methylpiperidinyl group, and a phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropyl-5-(3-methylpiperidin-1-yl)phenyl)boronic acid typically involves the reaction of a boronic acid precursor with appropriate organic reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(3-Cyclopropyl-5-(3-methylpiperidin-1-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include boronic esters, borates, boranes, and various substituted derivatives, depending on the specific reaction and conditions employed .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-Cyclopropyl-5-(3-methylpiperidin-1-yl)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group allows it to participate in Suzuki-Miyaura coupling reactions, making it valuable for the construction of biaryl compounds and other aromatic systems .
Biology and Medicine
Boronic acids are known to inhibit serine proteases and other enzymes, making them useful in the development of enzyme inhibitors and therapeutic agents .
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and sensors. Its ability to form reversible covalent bonds with diols makes it useful in the design of responsive materials and diagnostic tools .
Mecanismo De Acción
The mechanism of action of (3-Cyclopropyl-5-(3-methylpiperidin-1-yl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or diagnostic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other boronic acid derivatives, such as phenylboronic acid, benzylboronic acid, and 4-boronophenylalanine. These compounds share the boronic acid functional group but differ in their substituents and overall structure .
Uniqueness
What sets (3-Cyclopropyl-5-(3-methylpiperidin-1-yl)phenyl)boronic acid apart is its unique combination of a cyclopropyl group, a methylpiperidinyl group, and a phenyl ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C15H22BNO2 |
|---|---|
Peso molecular |
259.15 g/mol |
Nombre IUPAC |
[3-cyclopropyl-5-(3-methylpiperidin-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C15H22BNO2/c1-11-3-2-6-17(10-11)15-8-13(12-4-5-12)7-14(9-15)16(18)19/h7-9,11-12,18-19H,2-6,10H2,1H3 |
Clave InChI |
XDBOSYCRYCYTCJ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1)N2CCCC(C2)C)C3CC3)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


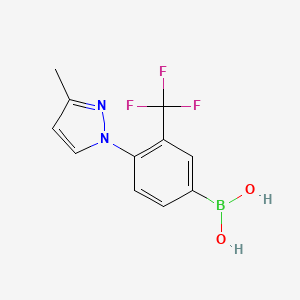
![1-[(4-Methanesulfonylphenoxycarbonyl)oxy]ethyl 2-methylpropanoate](/img/structure/B14077725.png)
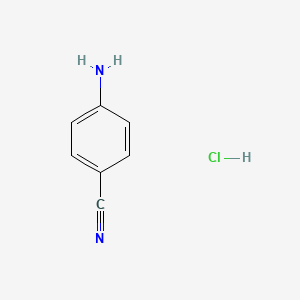
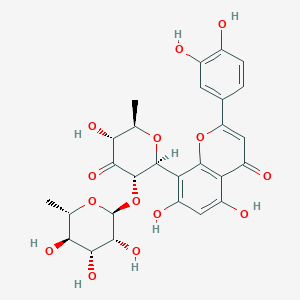
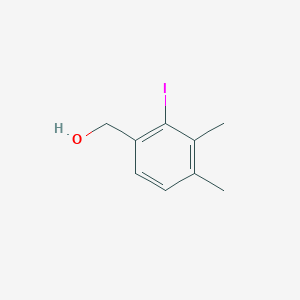

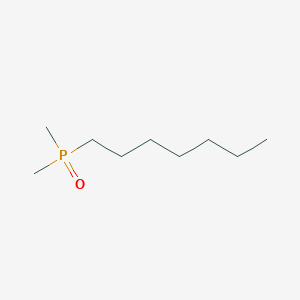
![2-[2-(2-Carboxycyclohexanecarbonyl)oxyethoxycarbonyl]cyclohexane-1-carboxylic acid](/img/structure/B14077783.png)
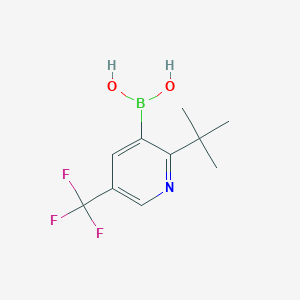
![7-Ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14077785.png)
